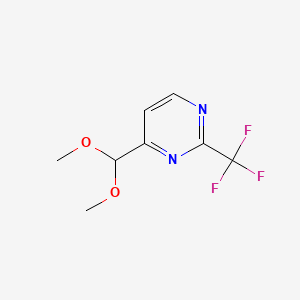

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-14-6(15-2)5-3-4-12-7(13-5)8(9,10)11/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSZUWDVGYPDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590276 | |

| Record name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878760-47-5 | |

| Record name | 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution . The dimethoxymethyl group can be introduced via alkylation reactions using dimethoxymethane in the presence of a strong base .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to partially or fully reduced products.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 4-(dimethoxymethyl)-2-(trifluoromethyl)pyrimidine, can exhibit significant antimicrobial properties. A study conducted on various pyrimidine derivatives showed that modifications at the 2-position, such as the introduction of trifluoromethyl groups, enhanced their antibacterial activity against a range of pathogens. This suggests potential development as antimicrobial agents in clinical settings.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A review highlighted that pyrimidine derivatives possess the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances anti-inflammatory activity, making this compound a candidate for further development in treating inflammatory diseases .

Pest Control

The trifluoromethyl group in pyrimidines has been associated with increased biological activity in agrochemicals. Specifically, this compound derivatives have shown promise as insecticides and fungicides due to their ability to disrupt pest physiology. For instance, similar compounds have been successfully utilized in developing new agrochemicals aimed at controlling nematodes and other agricultural pests .

Herbicide Development

The structural features of this compound allow it to be explored as a potential herbicide. The fluorinated moiety is known to enhance the stability and efficacy of herbicides by improving their interaction with target enzymes in plants, thus offering a pathway for developing more effective weed management solutions.

Functional Materials

The incorporation of fluorinated compounds into polymers has led to the development of materials with enhanced properties such as chemical resistance and thermal stability. The unique characteristics of this compound can be leveraged to create coatings or additives that improve the performance of industrial materials .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to increased bioavailability and efficacy . The compound may act on various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-Thioureido-4-(Trifluoromethyl)pyrimidine (CAS: 1379327-20-4)

- Structure : Replaces the dimethoxymethyl group with a thioureido (-NH-CS-NH₂) moiety at the 4-position.

- Molecular Formula : C₆H₅F₃N₄S; MW : 222.19 g/mol .

- Key Differences :

- The thioureido group introduces hydrogen-bonding capabilities, enhancing interactions with biological targets.

- Reduced solubility compared to the dimethoxymethyl analog due to the absence of polar methoxy groups.

- Applications: Potential in kinase inhibitors or antimicrobial agents due to sulfur's role in bioactivity .

2-Amino-4-(Trifluoromethyl)pyrimidine

- Structure: Features an amino (-NH₂) group at the 2-position instead of trifluoromethyl.

- Molecular Formula : C₅H₄F₃N₃; MW : 163.10 g/mol .

- Key Differences: Increased basicity due to the amino group, altering reactivity in nucleophilic substitution reactions. Lower steric hindrance compared to the dimethoxymethyl analog.

- Applications : Intermediate in nucleoside analogs or herbicides .

4-(Dimethoxymethyl)-2-(2-Pyridinyl)pyrimidine (CAS: 156825-33-1)

4-(Difluoromethyl)-6-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)-2-(Ethylsulfonyl)pyrimidine (CAS: 1006441-37-7)

- Structure : Contains difluoromethyl (-CF₂H) and ethylsulfonyl (-SO₂-C₂H₅) groups.

- Molecular Formula : C₁₃H₁₆F₂N₄O₂S; MW : 342.36 g/mol .

- Key Differences :

- Sulfonyl groups improve oxidative stability and acidity.

- Difluoromethyl provides weaker electron-withdrawing effects than trifluoromethyl.

- Applications : Antifungal or anti-inflammatory agents .

4-Chloro-5-Trifluoromethyl-2-(Methyl-d3)-Pyrimidine (CAS: 1185312-29-1)

- Structure : Features chlorine at the 4-position and deuterated methyl (-CD₃) at the 2-position.

- Molecular Formula : C₆HClD₃F₃N₂; MW : 199.58 g/mol .

- Key Differences :

- Chlorine enhances electrophilicity for cross-coupling reactions.

- Deuterated methyl improves metabolic stability in isotopic labeling studies.

- Applications : Radiolabeled probes in pharmacokinetic studies .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Pyrimidine Derivatives

Research Findings and Trends

- Electronic Effects : Trifluoromethyl groups enhance electrophilicity at adjacent positions, enabling regioselective functionalization .

- Solubility : Methoxy and pyridinyl substituents improve aqueous solubility, critical for drug bioavailability .

- Stability : Sulfonyl and deuterated groups increase resistance to enzymatic degradation .

Biological Activity

4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group and dimethoxymethyl substituents, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.

Anticancer Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study reported that certain trifluoromethyl pyrimidines demonstrated cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The compound's efficacy was evaluated using IC50 values, which indicate the concentration required to inhibit 50% of cell viability.

In another study, compounds with similar structures were shown to have greater anticancer activity compared to standard chemotherapeutics like doxorubicin, highlighting the potential of trifluoromethyl pyrimidines in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been tested against various bacterial strains, including E. coli, S. aureus, and K. pneumoniae. The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness of the compound against these pathogens.

The results indicated that while the compound exhibited some antimicrobial activity, it was less potent compared to established antibiotics.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory potential of this compound was assessed through its effects on inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells. The results showed that the compound significantly reduced the expression levels of these enzymes, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, allowing for effective modulation of target proteins involved in cell signaling pathways related to cancer proliferation and inflammation .

Case Studies

- Anticancer Efficacy Study : A comprehensive evaluation conducted on a series of trifluoromethyl pyrimidines demonstrated that derivatives similar to this compound showed promising anticancer effects across multiple cell lines, with IC50 values indicating potent cytotoxicity .

- Antimicrobial Evaluation : A study focused on the antimicrobial properties of various pyrimidine derivatives found that while some exhibited significant activity against specific strains, others like this compound showed limited effectiveness against a broader range of pathogens .

Q & A

Q. What are the recommended synthetic routes for 4-(Dimethoxymethyl)-2-(trifluoromethyl)pyrimidine, and how can intermediates be characterized?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethyl group at the pyrimidine C2 position. The dimethoxymethyl group can be introduced via alkylation using methoxymethyl chloride under basic conditions (e.g., NaH in THF). Intermediates should be characterized using ¹H/¹³C NMR to confirm substitution patterns and HPLC (≥95% purity threshold) to assess purity. Mass spectrometry (HRMS) is critical for verifying molecular weights, as seen in similar trifluoromethylpyrimidine syntheses .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use glove boxes or fume hoods to avoid inhalation/contact, as pyrimidine derivatives may release toxic fumes upon decomposition .

- Wear nitrile gloves , protective eyewear, and lab coats.

- Waste must be segregated into halogenated organic waste containers and processed by certified disposal services to prevent environmental contamination .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated in studies of related pyrimidine derivatives .

- FT-IR spectroscopy can validate functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹).

- Thermogravimetric analysis (TGA) assesses thermal stability, which is critical for applications in high-temperature reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during trifluoromethyl group introduction?

- Methodological Answer :

- Catalyst screening : Test Pd/Cu-based catalysts for cross-coupling efficiency, as trifluoromethylation is sensitive to metal coordination .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but increase byproduct formation. Use DoE (Design of Experiments) to balance temperature (80–120°C) and solvent polarity.

- Monitor progress via in-situ ¹⁹F NMR to track trifluoromethyl group incorporation and identify intermediates .

Q. What strategies resolve contradictions between computational predictions and experimental stability data for this compound?

- Methodological Answer :

- Multi-model validation : Compare DFT (e.g., B3LYP) and ab initio (e.g., MP2) calculations to experimental data (e.g., DSC for melting points). Discrepancies often arise from solvent effects or crystal packing, which are not modeled in gas-phase computations .

- Solvent-correction models : Apply COSMO-RS to simulate solvent interactions and refine stability predictions .

Q. How can the electronic effects of the dimethoxymethyl group influence the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Hammett analysis : Quantify electron-donating effects of the dimethoxymethyl group using σ⁺ values to predict regioselectivity in substitution reactions.

- In vitro assays : Test hydrolytic stability in physiological buffers (pH 7.4) to evaluate its suitability as a prodrug moiety. Methoxy groups typically enhance lipophilicity (logP >2), which can be validated via reverse-phase HPLC .

Q. What analytical techniques are recommended for detecting trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS with a C18 column and 0.1% formic acid mobile phase identifies impurities at ppm levels.

- GC-MS headspace analysis detects volatile byproducts (e.g., residual methoxymethyl chloride).

- ²⁹Si NMR (if silica-based contaminants are suspected) ensures purity for catalytic applications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.